molecular formula C10H16N2O2 B12440842 Butyl 4-amino-5-cyanopent-4-enoate

Butyl 4-amino-5-cyanopent-4-enoate

Cat. No.: B12440842
M. Wt: 196.25 g/mol
InChI Key: NIRVIVWCNIGKCT-UHFFFAOYSA-N
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Description

Butyl 4-amino-5-cyanopent-4-enoate is an organic compound with a unique structure that includes an amino group, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-amino-5-cyanopent-4-enoate can be achieved through several methods. One common approach involves the reaction of butyl acrylate with an amine and a cyanoacetate under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of solvent-free methods and green chemistry principles is also becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-amino-5-cyanopent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Butyl 4-amino-5-cyanopent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-amino-5-cyanopent-4-enoate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-amino-5-cyanopent-4-enoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

butyl 4-amino-5-cyanopent-4-enoate

InChI

InChI=1S/C10H16N2O2/c1-2-3-8-14-10(13)5-4-9(12)6-7-11/h6H,2-5,8,12H2,1H3

InChI Key

NIRVIVWCNIGKCT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(=CC#N)N

Origin of Product

United States

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